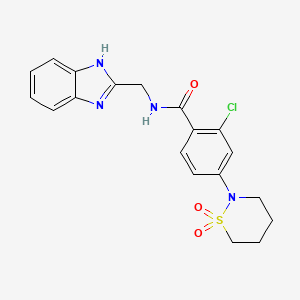![molecular formula C28H30N2O4 B11149511 3-{4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B11149511.png)
3-{4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(1H-indol-3-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(1H-indol-3-yl)ethyl]propanamide is a complex organic compound that belongs to the class of chromenyl-indole derivatives. This compound is characterized by its unique structure, which combines a chromenyl moiety with an indole group, connected through a propanamide linker. The presence of multiple functional groups, including a chromenone core, an indole ring, and an ether linkage, makes this compound an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves multi-step organic reactions
Synthesis of Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable aldehyde and a phenol derivative, followed by cyclization.
Introduction of Indole Moiety: The indole group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of indole and a halogenated chromenone intermediate.
Formation of Propanamide Linker: The final step involves the formation of the propanamide linker through an amide coupling reaction, using a suitable amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to a hydroxyl group.
Substitution: The ether linkage in the chromenone core can undergo nucleophilic substitution reactions, leading to the formation of different ether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and thiolates can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized indole derivatives, reduced chromenone derivatives, and substituted ether derivatives.
Scientific Research Applications
3-{4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(1H-indol-3-yl)ethyl]propanamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, including kinases and G-protein coupled receptors (GPCRs).
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway and the NF-κB pathway, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **3-{4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(1H-indol-3-yl)ethyl]butanamide
- **3-{4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(1H-indol-3-yl)ethyl]pentanamide
Uniqueness
The uniqueness of 3-{4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(1H-indol-3-yl)ethyl]propanamide lies in its specific combination of functional groups and its ability to modulate multiple biological pathways, making it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C28H30N2O4 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
3-[4,8-dimethyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C28H30N2O4/c1-17(2)16-33-25-11-9-21-18(3)22(28(32)34-27(21)19(25)4)10-12-26(31)29-14-13-20-15-30-24-8-6-5-7-23(20)24/h5-9,11,15,30H,1,10,12-14,16H2,2-4H3,(H,29,31) |
InChI Key |
UVLVMHWHQJBNAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=C)C)CCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B11149432.png)
![2-methyl-N-[2-(4-pyridyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B11149439.png)
![[1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone](/img/structure/B11149450.png)

![N~4~-[2-(1H-indol-3-yl)ethyl]-2-isobutyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11149460.png)

![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B11149474.png)
![3-{3-[4-(methylsulfonyl)piperazino]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B11149475.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(2-pyridyl)ethyl]-3-piperidinecarboxamide](/img/structure/B11149483.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11149488.png)
![6-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid](/img/structure/B11149492.png)
![6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B11149506.png)
![(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B11149509.png)
![5-[(2-bromo-4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B11149514.png)
